molecular formula C13H11ClO2 B1586237 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran CAS No. 43020-12-8

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Cat. No.: B1586237
CAS No.: 43020-12-8
M. Wt: 234.68 g/mol
InChI Key: AOCVLRAZYZGWMS-UHFFFAOYSA-N
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Description

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a chemical compound belonging to the furan family, characterized by its aromatic structure and the presence of a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran typically involves the following steps:

  • Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.

  • Chlorination: The furan ring is chlorinated to introduce the chlorine atom at the 4-position of the phenyl ring.

  • Acetylation: The compound undergoes acetylation to introduce the acetyl group at the 3-position.

  • Methylation: Finally, methylation occurs at the 2-position to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the furan ring to produce derivatives such as furanones.

  • Reduction: Reduction reactions can reduce the acetyl group to an alcohol.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Furanones, furan acids.

  • Reduction: 3-Hydroxy-5-(4-chlorophenyl)-2-methylfuran.

  • Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-acetyl-5-(4-chlorophenyl)-2-methylfuran exhibits antibacterial and antifungal properties , making it a candidate for further pharmacological evaluation. Its derivatives have also been explored for anti-inflammatory and anticancer activities, highlighting its versatility in drug development.

Mechanism of Action
While the precise mechanism of action remains largely unexplored, preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in inflammation and microbial resistance. This interaction could influence various biological pathways, potentially leading to therapeutic applications in treating infections and inflammatory diseases .

Synthetic Applications

This compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .

Research Case Studies

StudyFocusFindings
Study on Antimicrobial PropertiesInvestigated the antibacterial activity against common pathogensShowed significant inhibition against both Gram-positive and Gram-negative bacteria
Derivative SynthesisExplored derivatives for anti-inflammatory activitySeveral derivatives exhibited enhanced activity compared to the parent compound
Binding Affinity StudiesEvaluated interactions with biological targetsPreliminary data suggest potential binding to enzymes related to inflammation

Comparison with Similar Compounds

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is similar to other furan derivatives, such as:

  • Furan-2-carboxaldehyde

  • 5-(4-Chlorophenyl)-2-methylfuran

  • 3-Acetyl-2-methylfuran

Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Biological Activity

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H11ClO2C_{12}H_{11}ClO_2. The compound features a furan ring substituted with an acetyl group and a para-chlorophenyl group. Its synthesis typically involves the reaction of 5-(4-chlorophenyl)furan-2(3H)-one with appropriate acetylating agents under controlled conditions to yield the desired product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mode of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through mechanisms similar to those observed in other furan derivatives. This activity is particularly relevant in the context of emerging viral infections .

Anticancer Potential

In addition to its antimicrobial and antiviral properties, there is emerging evidence that this compound may possess anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving Bcl-2 family proteins. This suggests a mechanism whereby the compound can promote programmed cell death in malignant cells .

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions essential for microbial survival.
  • Apoptosis Induction : Through modulation of apoptotic signaling pathways, it can trigger cell death in cancer cells, enhancing therapeutic efficacy against tumors .

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed potential antiviral effects in vitro, inhibiting viral replication mechanisms.
Indicated apoptosis induction in cancer cell lines with evidence of Bcl-2 pathway modulation.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCVLRAZYZGWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370633
Record name 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43020-12-8
Record name 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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